(2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an azido group attached to a pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available (2S,4S)-4-hydroxyproline.
Azidation: The hydroxyl group of (2S,4S)-4-hydroxyproline is converted to an azido group using azidation reagents such as sodium azide in the presence of a suitable catalyst.
Amidation: The carboxylic acid group is then converted to a carboxamide group through an amidation reaction using ammonia or an amine derivative.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide, suitable solvents (e.g., DMF), and catalysts.
Reduction: Hydrogen gas, palladium on carbon.
Cycloaddition: Copper(I) catalysts, suitable solvents (e.g., DMSO).
Major Products
Substitution: Various azido derivatives.
Reduction: Amine derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride depends on its application:
Biological Systems: The azido group can interact with biological molecules, leading to the formation of covalent bonds with target proteins or nucleic acids. This interaction can inhibit or modify the function of the target molecule.
Chemical Reactions: The azido group can participate in various chemical reactions, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-hydroxyproline: A precursor in the synthesis of (2S,4S)-4-azidopyrrolidine-2-carboxamide hydrochloride.
(2S,4S)-4-aminopyrrolidine-2-carboxamide: A reduction product of this compound.
(2S,4S)-4-triazolylpyrrolidine-2-carboxamide: A cycloaddition product of this compound.
Uniqueness
This compound is unique due to its azido group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2S,4S)-4-azidopyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O.ClH/c6-5(11)4-1-3(2-8-4)9-10-7;/h3-4,8H,1-2H2,(H2,6,11);1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMUJQJDXWQZMV-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)N)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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